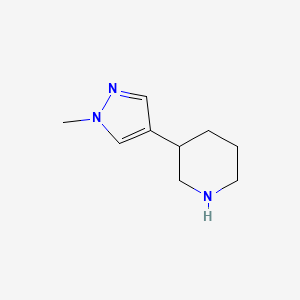

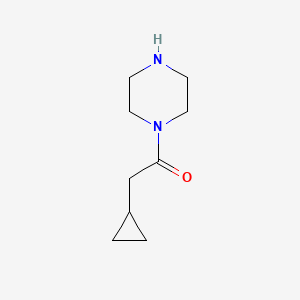

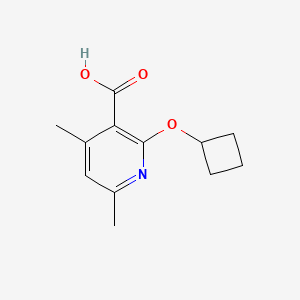

3-(1-methyl-1H-pyrazol-4-yl)piperidine

説明

“3-(1-methyl-1H-pyrazol-4-yl)piperidine” is a compound that contains a pyrazole nucleus, which is a five-membered heterocyclic moiety . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

科学的研究の応用

Cytotoxic Agents for Cancer Therapy

The pyrazole moiety of 3-(1-methyl-1H-pyrazol-4-yl)piperidine has been utilized in the design and synthesis of novel cytotoxic agents. These agents have shown promising results in in vitro cell viability studies against human breast cancer cell lines (MCF-7). Certain derivatives have demonstrated remarkable cytotoxic activity with IC50 values better than the standard drug cisplatin .

Scaffold in Medicinal Chemistry

The pyrazole scaffold is a crucial component in medicinal chemistry due to its versatility and efficacy in drug discovery. It serves as a foundation for synthesizing bioactive chemicals that can interact with various biological targets .

Agrochemistry Applications

In agrochemistry, the pyrazole ring is used to create compounds that can function as herbicides, pesticides, and fungicides. Its structural properties allow for the development of substances that are effective in protecting crops from pests and diseases .

Coordination Chemistry

The pyrazole ring in 3-(1-methyl-1H-pyrazol-4-yl)piperidine can act as a ligand in coordination chemistry, forming complexes with metals. These complexes have potential applications in catalysis and materials science .

Organometallic Chemistry

In organometallic chemistry, the pyrazole moiety is used to synthesize organometallic compounds with metals. These compounds are important for their roles in catalysis and the synthesis of new materials .

Molecular Modeling Studies

The pyrazole derivatives of 3-(1-methyl-1H-pyrazol-4-yl)piperidine have been subject to molecular modeling studies. These studies help in understanding the interaction of these compounds with biological targets and in predicting their pharmacological properties .

作用機序

Target of Action

The primary target of 3-(1-methyl-1H-pyrazol-4-yl)piperidine is the soluble epoxide hydrolase (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . The compound shows varying degrees of selectivity towards the sEH enzymes .

Mode of Action

The compound interacts with its targets, the sEH enzymes, and inhibits their function . This inhibition is achieved through the compound’s fitting pattern in the active site of the enzyme, characterized by lower binding free energy

Biochemical Pathways

The inhibition of sEH enzymes affects the metabolic pathways involving epoxides . sEH enzymes show selectivity for aliphatic epoxides such as fatty acid epoxides . By inhibiting these enzymes, the compound alters the metabolism of these substances, potentially affecting downstream effects such as blood pressure elevation and inflammatory roles .

Pharmacokinetics

The compound’s solubility, molecular weight , and its interactions with enzymes could influence its bioavailability and pharmacokinetics.

Result of Action

The inhibition of sEH enzymes by 3-(1-methyl-1H-pyrazol-4-yl)piperidine can lead to a reduction in blood pressure elevation and inflammatory roles . The exact molecular and cellular effects of this action would depend on the specific context of the biochemical pathways involved.

特性

IUPAC Name |

3-(1-methylpyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNNCYGEVJOKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)

![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)

![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427903.png)

![1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1427907.png)

![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)

![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)